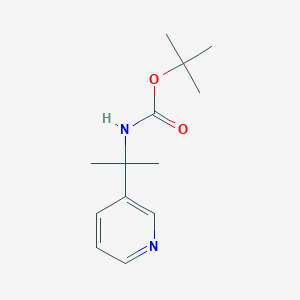

N-Boc-2-(3-pyridyl)-2-propylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2-pyridin-3-ylpropan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-12(2,3)17-11(16)15-13(4,5)10-7-6-8-14-9-10/h6-9H,1-5H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHISUHDUTWYMHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C)C1=CN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Boc 2 3 Pyridyl 2 Propylamine and Analogous Chiral Amines

Strategies for the Construction of the 2-(3-pyridyl)-2-propylamine Core

The key challenge in synthesizing 2-(3-pyridyl)-2-propylamine lies in the creation of the quaternary stereocenter at the 2-position of the propyl chain, which is directly attached to the 3-position of the pyridine (B92270) ring. This requires careful strategic planning to control regioselectivity and, if desired, enantioselectivity.

Approaches to Forming the Pyridyl-Substituted Quaternary Carbon Stereocenter

The formation of a quaternary carbon center, particularly an all-carbon quaternary center, is a significant challenge in organic synthesis. scispace.comresearchgate.net For the target molecule, this involves the formation of a carbon-carbon bond between the pyridine ring and a propyl group, with two additional methyl groups at the alpha-position.

One plausible approach involves the nucleophilic addition of a methyl organometallic reagent to a suitable 2-acetylpyridine (B122185) derivative. For instance, the reaction of 3-acetylpyridine (B27631) with a methyl Grignard reagent (methylmagnesium bromide) or methyllithium (B1224462) would yield a tertiary alcohol. Subsequent functional group manipulation would be required to introduce the amine functionality. The development of catalytic enantioselective additions of organometallic reagents to ketones provides a pathway to chiral tertiary alcohols, which can be precursors to chiral amines. acs.orgresearchgate.netnih.govrsc.org

Another strategy involves the deprotonation of 2-acetylpyridine at the methyl group, followed by alkylation. The use of a strong base like sodium hydride can facilitate this deprotonation. scielo.br Subsequent reaction with an appropriate electrophile could introduce the second methyl group. However, controlling the reactivity and preventing side reactions can be challenging.

More advanced methods for constructing quaternary stereocenters include catalytic enantioselective cycloaddition reactions and transition metal-catalyzed cross-coupling reactions. scispace.com For example, cobalt-catalyzed enantioselective [2+2+2] cycloadditions have been developed for the synthesis of pyridines bearing all-carbon quaternary centers. derpharmachemica.com While not a direct route to the target molecule, these methods highlight the ongoing development of powerful tools for creating such complex structures.

Introduction of the Amine Functionality

Once the quaternary carbon framework is established, the next critical step is the introduction of the amine group. Several classical and modern methods can be envisioned for this transformation.

If a tertiary alcohol is synthesized as an intermediate, it can be converted to a leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with an azide (B81097) source, such as sodium azide. The resulting azide can then be reduced to the primary amine using reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

A more direct approach from a ketone precursor, such as 3-isobutyrylpyridine, is the Strecker amino acid synthesis . This reaction involves the treatment of a ketone with an ammonia (B1221849) source and a cyanide source (e.g., HCN or NaCN) to form an α-aminonitrile, which can then be hydrolyzed to the corresponding α-amino acid. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com While typically used for α-amino acid synthesis, modifications of the Strecker reaction can provide access to α,α-disubstituted amines.

Reductive amination of a ketone is another powerful method for amine synthesis. nih.govresearchgate.net This two-step process involves the initial formation of an imine or enamine from the ketone and an amine source, followed by reduction. For the synthesis of a primary amine, ammonia would be the nitrogen source. The reduction can be achieved using various reducing agents, including sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation.

For the synthesis of sterically hindered tertiary carbinamines, specialized methods have been developed. For example, the enantioselective allylation of ketone-derived benzoylhydrazones followed by further transformations can provide access to these challenging structures. acs.org The addition of organometallic reagents to ketimines is another direct route to tertiary carbinamines. nih.govacs.org

N-tert-Butoxycarbonyl (Boc) Protection Strategies in Amine Synthesis

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. organic-chemistry.orgnih.gov

Common Reagents and Reaction Conditions for Boc Protection

The most common reagent for the introduction of the Boc group is di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct.

| Reagent | Base | Solvent | Typical Conditions |

| Di-tert-butyl dicarbonate ((Boc)₂O) | Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), Sodium hydroxide (B78521) (NaOH), 4-(Dimethylamino)pyridine (DMAP) (catalytic) | Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Water | Room temperature |

The choice of base and solvent can be optimized depending on the substrate's solubility and reactivity. For instance, aqueous conditions with NaOH are often effective for water-soluble amines. For sterically hindered amines, the use of a more potent catalytic system or elevated temperatures may be necessary.

Chemoselective Protection of Amines in Complex Molecular Architectures

In molecules containing multiple nucleophilic functional groups, such as hydroxyl or other amino groups, the chemoselective protection of a specific amine can be challenging. The Boc group can often be introduced with high chemoselectivity due to the milder reaction conditions typically employed compared to other protecting groups.

Several methods have been developed to enhance the chemoselectivity of N-Boc protection. For example, catalyst-free N-tert-butyloxycarbonylation of amines in water has been shown to be highly chemoselective, avoiding the formation of common side products like isocyanates or ureas. organic-chemistry.org The use of solid-supported catalysts can also improve selectivity and simplify product purification. researchgate.net In the presence of both amino and hydroxyl groups, N-Boc protection can often be achieved selectively without O-acylation. derpharmachemica.com

Green Chemistry Approaches to Boc Protection, including Catalytic Methods

In recent years, there has been a significant focus on developing more environmentally friendly or "green" methods for chemical transformations, including amine protection. scispace.comderpharmachemica.comresearchgate.netresearchgate.netthieme-connect.comelsevierpure.comrsc.org

Solvent-free conditions are a key aspect of green chemistry. Several protocols have been developed for the N-Boc protection of amines using (Boc)₂O without a solvent, often with catalytic activation. These methods reduce waste and can lead to faster reaction times. derpharmachemica.comresearchgate.net

Catalytic methods that utilize reusable or environmentally benign catalysts are also highly desirable. Examples of green catalysts for N-Boc protection include:

Solid acid catalysts: Amberlite-IR 120 and Indion 190 resins are reusable solid acid catalysts that can efficiently promote N-Boc protection under mild conditions. scispace.comderpharmachemica.com Sulfonated reduced graphene oxide has also been reported as a metal-free, reusable solid acid catalyst. thieme-connect.com

Lewis acids: While some Lewis acids can be harsh, milder and more environmentally friendly options are being explored.

Organocatalysts: Guanidine hydrochloride has been used as an organocatalyst for N-Boc protection. researchgate.net

Glycerol (B35011) as a green solvent: A catalyst-free protocol using glycerol as a recyclable and biodegradable solvent has been developed for the chemoselective N-Boc protection of a wide range of amines. rsc.org

Water-mediated reactions: Catalyst-free N-Boc protection in a water-acetone mixture has been reported as a simple and eco-friendly protocol. nih.gov

These green approaches not only minimize the environmental impact of the synthesis but can also offer advantages in terms of operational simplicity and cost-effectiveness.

N-tert-Butoxycarbonyl (Boc) Deprotection Methodologies in Synthetic Sequences

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various conditions and its relatively mild removal. nih.gov The deprotection of the Boc group is a critical step in many synthetic pathways.

Acid-Mediated Boc Deprotection

Acid-mediated deprotection is the most common method for removing the Boc group. acsgcipr.org The mechanism involves protonation of the carbamate (B1207046) followed by fragmentation to the free amine, carbon dioxide, and a tert-butyl cation. commonorganicchemistry.com This cation can then be quenched, deprotonate to form isobutylene (B52900) gas, or polymerize. acsgcipr.orgcommonorganicchemistry.com

A variety of strong acids, both inorganic and organic, are effective for Boc deprotection. acsgcipr.org Commonly used acids include hydrochloric acid (HCl), sulfuric acid, phosphoric acid, and trifluoroacetic acid (TFA). acsgcipr.orgrsc.org The choice of acid and solvent can influence the reaction's efficiency and selectivity. For instance, studies have shown that the kinetics of HCl-catalyzed deprotection can exhibit a second-order dependence on the acid concentration. acs.orgacs.org While TFA has been a traditional choice, concerns over its corrosive nature and environmental persistence have led to the exploration of greener alternatives. acsgcipr.org

Table 1: Common Acidic Reagents for Boc Deprotection

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Trifluoroacetic acid (TFA) | DCM or neat, rt | Highly effective but corrosive and environmentally persistent. acsgcipr.org |

| Hydrochloric acid (HCl) | Dioxane, ether, or alcohols, rt | A strong acid that can be used in various solvents. acsgcipr.org |

| Sulfuric acid | Toluene, rt to 50°C | Effective, with kinetics showing a second-order dependence on concentration. acs.orgacs.org |

| Phosphoric acid | Various solvents | A less volatile alternative to other strong acids. acsgcipr.orgrsc.org |

This table is generated based on available data and is not exhaustive.

Catalytic Boc Deprotection, including Iron(III) Catalysis

Catalytic methods for Boc deprotection offer a more sustainable and selective alternative to the use of stoichiometric strong acids. rsc.orgrsc.org Iron(III) salts, such as iron(III) chloride (FeCl₃), have emerged as efficient, inexpensive, and environmentally friendly catalysts for this transformation. rsc.orgrsc.orgepa.gov

Research has demonstrated that catalytic amounts of FeCl₃ can effectively and selectively remove the Boc group from various N,N'-diprotected amino acids and amine derivatives. rsc.orgrsc.org The reaction is often clean, proceeding in short reaction times and sometimes without the need for chromatographic purification. rsc.org For example, using FeCl₃ led to shorter reaction times (15 minutes) and a cleaner reaction in certain cases. rsc.org The presence of a co-catalyst like trimethylsilyl (B98337) chloride (TMSCl) can sometimes enhance the yield and reduce the reaction time. rsc.org It has been shown that in the absence of the iron catalyst, no reaction occurs. rsc.org This methodology has been successfully applied in both solution-phase and solid-phase peptide synthesis. researchgate.net

Table 2: Iron(III)-Catalyzed Boc Deprotection

| Substrate Type | Catalyst | Conditions | Outcome |

|---|---|---|---|

| N,N'-diprotected amino acids | FeCl₃ | CH₂Cl₂, rt | Selective deprotection of the N-Boc group. rsc.orgrsc.org |

| N,N'-diprotected amines | FeCl₃ | CH₂Cl₂, rt | Clean reaction with high yields. rsc.orgrsc.org |

This table is generated based on available data and is not exhaustive.

Selective Cleavage of Boc Groups in the Presence of Orthogonal Protecting Groups

A key advantage of the Boc protecting group is the ability to selectively remove it in the presence of other protecting groups that are sensitive to different conditions, a strategy known as orthogonal protection. acsgcipr.org The mild conditions often required for Boc deprotection allow for this selectivity.

For instance, the N-Boc group can be selectively cleaved in the presence of an N-Cbz (benzyloxycarbonyl) group using catalytic amounts of iron(III) salts. rsc.org This selectivity is crucial in complex multi-step syntheses where different amine functionalities need to be deprotected at various stages. The choice of deprotection method can be tailored to achieve the desired selectivity. For example, while strong acids might remove multiple protecting groups, milder catalytic or thermal methods can offer greater selectivity. nih.govacs.org Thermal deprotection in continuous flow has shown promise for the selective removal of an aryl N-Boc group in the presence of an alkyl N-Boc group by controlling the temperature. nih.govacs.org

Stereoselective Synthesis of N-Boc-2-(3-pyridyl)-2-propylamine and Related Chiral Amines

The synthesis of enantiomerically pure chiral amines is of significant interest due to their prevalence in pharmaceuticals and other biologically active molecules. diva-portal.orgmdpi.com

Asymmetric Construction of the Chiral Center

The direct asymmetric synthesis of chiral amines, including those with a pyridyl substituent, is a powerful strategy to obtain enantiomerically pure compounds. Various methods have been developed for the asymmetric construction of the chiral center. mdpi.com

One approach involves the asymmetric hydrogenation of prochiral precursors like imines or enamines, often catalyzed by transition metal complexes with chiral ligands. acs.org For instance, the asymmetric hydrogenation of iminium salts using iridium catalysts has been shown to produce chiral tertiary amines with high enantioselectivity. acs.org Another strategy is the asymmetric addition of nucleophiles to imines. The synthesis of 2-(2-pyridyl)aziridines from 2-pyridineimines bearing a stereogenic N-alkyl substituent has been reported, where the addition of chloromethyllithium proceeds with good diastereoselectivity. nih.gov Furthermore, organocatalysis has emerged as a valuable tool for the asymmetric synthesis of chiral amines. mdpi.com

Kinetic Resolution Strategies for Enantiomeric Enrichment

Kinetic resolution is a widely used technique for the separation of enantiomers from a racemic mixture. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer. mdpi.com

Enzymatic kinetic resolution is a particularly powerful approach due to the high enantioselectivity of enzymes. diva-portal.orggoogle.com Lipases and transaminases are commonly employed for the kinetic resolution of chiral amines. diva-portal.orgnih.gov For example, ω-transaminases can be used to preferentially convert one enantiomer of a chiral amine to a ketone, thereby enriching the other enantiomer. google.comnih.gov This process can be optimized using techniques like enzyme-membrane reactors to remove inhibitory byproducts and drive the reaction towards high enantiomeric excess. nih.govresearchgate.net In some cases, enantiomeric excesses (ee) of over 95% can be achieved. nih.gov Another strategy, double enzymatic kinetic resolution, allows for the simultaneous resolution of two racemic compounds in a single pot. mdpi.com

Table 3: Compound Names

| Compound Name |

|---|

| N-Boc-2-(3-pyridyl)-2-propylamine |

| N-tert-Butoxycarbonyl-2-(3-pyridyl)-2-propylamine |

| Iron(III) chloride |

| Trimethylsilyl chloride |

| Hydrochloric acid |

| Sulfuric acid |

| Phosphoric acid |

| Trifluoroacetic acid |

| Methanesulfonic acid |

| Benzyloxycarbonyl |

Dynamic Kinetic Resolution (DKR) and Dynamic Thermodynamic Resolution (DTR) Approaches

Dynamic resolution processes offer an elegant solution to the inherent 50% yield limit of classical kinetic resolution by integrating an in situ racemization of the starting material. This allows for the theoretical conversion of 100% of a racemic mixture into a single, desired enantiomer.

Dynamic Kinetic Resolution (DKR) combines an irreversible kinetic resolution—typically enzyme-catalyzed—with a simultaneous, catalyst-mediated racemization of the less reactive enantiomer back to the racemic mixture. For the synthesis of chiral amines, chemoenzymatic DKR is a particularly effective strategy. organic-chemistry.org This process often involves the acylation of a racemic primary amine, where a lipase (B570770) selectively acylates one enantiomer. Concurrently, a metal catalyst racemizes the unreacted amine enantiomer.

A practical and efficient DKR of primary amines has been developed using a recyclable palladium nanocatalyst for racemization in conjunction with a commercial lipase, such as Candida antarctica lipase B (CALB, often immobilized as Novozym-435), for the resolution step. organic-chemistry.orgnih.gov The palladium catalyst facilitates the racemization of the amine through a dehydrogenation-hydrogenation mechanism, while the lipase selectively acylates one enantiomer using an acyl donor like ethyl acetate. researchgate.net This method has been successfully applied to a variety of benzylic and aliphatic primary amines, achieving high yields and excellent enantiomeric excesses. organic-chemistry.org Another well-established racemization catalyst for this purpose is the Shvo ruthenium complex. organic-chemistry.org

Table 1: Examples of Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines This table presents data for the DKR of primary amines analogous to the parent amine of N-Boc-2-(3-pyridyl)-2-propylamine, demonstrating the utility of the methodology.

| Racemic Amine Substrate | Racemization Catalyst | Lipase | Acyl Donor | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|---|

| 1-Phenylethylamine | Pd/AlO(OH) Nanocatalyst | Novozym-435 | Ethyl Acetate | 95 | >99 | organic-chemistry.org |

| 1-(1-Naphthyl)ethylamine | Pd/AlO(OH) Nanocatalyst | Novozym-435 | Ethyl Methoxyacetate | 99 | 99 | organic-chemistry.org |

| 1-Phenylpropylamine | Shvo's Ru-complex | Candida antarctica Lipase B | Isopropyl Acetate | 97 | >99 | organic-chemistry.org |

| 4-Chloro-α-methylbenzylamine | Shvo's Ru-complex | Candida antarctica Lipase B | Isopropyl Acetate | 96 | >99 | organic-chemistry.org |

Dynamic Thermodynamic Resolution (DTR) is another powerful strategy that relies on the selective crystallization or reaction of one diastereomer from an equilibrating mixture. unistra.fracs.org In DTR, enantiomeric reactants form diastereomeric intermediates with a chiral resolving agent or catalyst. These diastereomers are allowed to equilibrate under thermodynamic control, favoring the formation of the more stable diastereomer. A subsequent reaction then converts this major diastereomer into the desired enantiomerically enriched product. acs.org This method has been successfully applied to the resolution of unprotected α-amino acids through the formation of nickel(II)-chelated Schiff bases with a chiral ligand, achieving excellent stereochemical outcomes for a broad range of substrates. acs.orgnih.gov

Application of Chiral Auxiliaries and Chiral Reagents in Stereoinduction

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been set, the auxiliary is cleaved and can often be recovered for reuse. researchgate.net This strategy is one of the most reliable and well-established methods in asymmetric synthesis.

For the synthesis of chiral amines, one of the most prominent auxiliaries is tert-butanesulfinamide, developed by Ellman. francis-press.com A prochiral ketone, such as 3-acetylpyridine, could be condensed with enantiopure (R)- or (S)-tert-butanesulfinamide to form a chiral N-sulfinyl imine. The diastereoselective addition of a methyl nucleophile (e.g., from a Grignard reagent) to the imine double bond is directed by the bulky sulfinyl group. The subsequent acidic hydrolysis removes the auxiliary to furnish the desired chiral primary amine with high enantiopurity.

Another widely used class of auxiliaries is the Evans oxazolidinones. researchgate.net While classically used for asymmetric alkylations and aldol (B89426) reactions to set stereocenters α- to a carbonyl group, modifications of this chemistry can be applied to amine synthesis. researchgate.net For instance, an N-acyl oxazolidinone could undergo a diastereoselective transformation, with the resulting product later converted to a chiral amine.

Table 2: Application of Chiral Auxiliaries in the Synthesis of Chiral Amines This table summarizes the use of common chiral auxiliaries to produce chiral amines, a strategy applicable to the synthesis of the 2-(3-pyridyl)-2-propylamine core.

| Chiral Auxiliary | Substrate Type | Reaction Type | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| tert-Butanesulfinamide | Ketones/Aldehydes | Addition to C=N bond | >98:2 dr typical | francis-press.com |

| Evans Oxazolidinone | N-Acyloxazolidinones | Aldol / Alkylation | >99:1 dr often achieved | researchgate.net |

| Camphorsultam | N-Acylsultams | Michael Addition / Claisen Rearrangement | High diastereoselectivity | wikipedia.org |

| (R,R)-1,2-Diphenylethylene-1,2-diol | ortho-Acylimines | Addition of Organolithium Reagents | 91-98% ee | thieme-connect.com |

Asymmetric Organocatalysis and Metal-Catalyzed Asymmetric Synthesis of Related N-Boc Imines and Heterocycles

In recent decades, catalytic asymmetric synthesis has become the preferred method for generating chiral molecules, avoiding the stoichiometric use of chiral auxiliaries. Both organocatalysis and transition-metal catalysis offer powerful platforms for the synthesis of chiral amines and their precursors. nih.govfrancis-press.com

Asymmetric Organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective transformations. mdpi.com For the synthesis of N-Boc protected amines, a key strategy involves the asymmetric reduction of a corresponding N-Boc protected imine. Chiral Brønsted acids, such as chiral phosphoric acids (CPAs), are highly effective catalysts for the reduction of ketimines using a Hantzsch ester as the hydride source. This approach could be directly applied to an N-Boc-2-(3-pyridyl)propyl ketimine intermediate. Furthermore, organocatalysis has been successfully employed in the asymmetric allylation of imines, providing access to chiral homoallylic amines which are versatile synthetic intermediates. beilstein-journals.orgnih.gov The cyanation of N-Boc ketoimines catalyzed by chiral organocatalysts also represents a viable route to α-amino nitriles, which can be further elaborated into the desired amines. rsc.org

Metal-Catalyzed Asymmetric Synthesis employs transition metal complexes with chiral ligands to achieve high enantioselectivity. eurekaselect.com The asymmetric hydrogenation of C=N double bonds is a premier method for producing chiral amines. nih.gov A prochiral N-Boc enamine or imine precursor to the target compound could be hydrogenated using catalysts based on rhodium, iridium, or ruthenium, paired with a vast array of available chiral phosphine (B1218219) ligands.

A more advanced strategy involves the direct asymmetric C-H functionalization of N-Boc protected heterocycles. For example, dirhodium tetracarboxylate catalysts have been shown to mediate the highly enantio- and diastereoselective C-H functionalization of N-Boc-2,5-dihydro-1H-pyrrole. acs.org This type of reaction, which forges a C-C bond at a position activated by the nitrogen atom, demonstrates the potential for creating complex chiral N-Boc heterocycles from simple precursors. acs.org Bimetallic catalysis, where two different metals work in concert, is also an emerging strategy for enhancing the efficiency and selectivity of N-heterocycle synthesis. mdpi.com

Table 3: Examples of Asymmetric Catalysis for Chiral Amine and Heterocycle Synthesis This table highlights modern catalytic methods for synthesizing chiral amines and related N-Boc heterocycles, showcasing potential routes to N-Boc-2-(3-pyridyl)-2-propylamine.

| Catalytic System | Substrate Type | Reaction Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| Chiral Phosphoric Acid / Hantzsch Ester | N-Boc Ketimines | Asymmetric Reduction | 81-99 | 80-97 | mdpi.com |

| Rh₂(S-PTAD)₄ | N-Boc-2,5-dihydro-1H-pyrrole | Asymmetric C-H Functionalization | up to 87 | 97 | acs.org |

| Chiral Guanidine | N-Benzhydryl Imines | Strecker Reaction (HCN addition) | 81-98 | 89-98 | mdpi.com |

| Ir(I) / Chiral Phosphine Ligand | N-Aryl Imines | Asymmetric Hydrogenation | 90-99 | 85-99 | nih.gov |

| Chiral Oxazaborolidinium Ion (COBI) | N-(2-hydroxyphenyl)imines | Asymmetric Allylation | 77-91 | 90-96 | beilstein-journals.orgnih.gov |

Advanced Derivatization and Functionalization Strategies of N Boc 2 3 Pyridyl 2 Propylamine

Chemical Transformations at the Pyridine (B92270) Moiety

The pyridine ring in N-Boc-2-(3-pyridyl)-2-propylamine is a key site for structural modification. Its electronic properties allow for several chemical transformations, primarily through electrophilic substitution and reactions at the nitrogen atom.

The pyridine nucleus is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. utexas.eduyoutube.com When such reactions do occur, the substitution typically happens at the 3-position (meta to the nitrogen), which is the most electron-rich position in the deactivated ring. utexas.edu

Pyridine N-Oxidation: One common strategy to enhance the reactivity of the pyridine ring is through N-oxidation. scripps.eduwikipedia.orgarkat-usa.org Treatment of a pyridine derivative with an oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, can form the corresponding pyridine N-oxide. arkat-usa.org This transformation increases the electron density of the ring, making it more susceptible to both electrophilic and nucleophilic attack. scripps.edu The N-oxide can then facilitate substitutions at the 2- and 4-positions. wikipedia.org Subsequent deoxygenation, often achieved with reagents like zinc dust, can restore the pyridine ring if desired. wikipedia.org

Electrophilic Aromatic Substitution: Direct electrophilic substitution on the pyridine ring of N-Boc-2-(3-pyridyl)-2-propylamine is challenging but can be achieved under specific conditions. For instance, nitration of pyridine derivatives often requires harsh conditions and may lead to a mixture of products. researchgate.netrsc.org Theoretical studies on the nitration of pyridine show that while the reaction with the nitronium ion has a low activation energy, the strongly acidic medium required for the reaction protonates the pyridine, deactivating it towards electrophilic attack. rsc.org

Metal-Catalyzed Cross-Coupling Reactions: A more versatile approach for functionalizing the pyridine ring involves metal-catalyzed cross-coupling reactions. nih.govnih.govacs.orgresearchgate.net These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds at specific positions on the ring. While direct C-H activation of the pyridine ring is possible, it is more common to first introduce a halogen atom (e.g., bromine or iodine) onto the ring, which can then participate in cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig amination. For 3-substituted pyridines, halogenation would likely occur at the 2-, 4-, or 6-positions.

Table 1: Potential Chemical Transformations at the Pyridine Moiety

| Reaction Type | Reagents and Conditions | Potential Outcome | General Applicability |

|---|---|---|---|

| N-Oxidation | m-CPBA or H₂O₂ | Formation of the corresponding pyridine N-oxide, activating the ring for further substitutions. scripps.eduarkat-usa.org | Widely applicable to pyridine derivatives. |

| Electrophilic Nitration | HNO₃/H₂SO₄ | Introduction of a nitro group, likely at the 5-position (meta to the existing substituent and nitrogen). researchgate.net | Challenging due to the deactivated nature of the pyridine ring. utexas.edu |

| Halogenation | Br₂ or I₂ with a Lewis acid catalyst | Introduction of a halogen atom, which can then be used in cross-coupling reactions. | Feasible, with substitution patterns depending on reaction conditions. |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Formation of a new C-C bond, allowing for the introduction of aryl or heteroaryl substituents. acs.org | Requires prior halogenation of the pyridine ring. |

Reactions at the Amine Functionality (Post-Deprotection)

The Boc (tert-butoxycarbonyl) protecting group on the primary amine is readily removable under acidic conditions, unmasking a nucleophilic primary amine that can undergo a variety of chemical transformations. fishersci.co.ukjk-sci.comresearchgate.net

Deprotection: The most common method for Boc deprotection is treatment with a strong acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). jk-sci.com Other acidic conditions, including hydrochloric acid in an organic solvent, can also be effective. fishersci.co.uk Thermal deprotection methods have also been developed. nih.gov The resulting primary amine, 2-(3-pyridyl)-2-propylamine, is a versatile intermediate for further functionalization.

Acylation: The deprotected primary amine can be readily acylated to form amides. This is typically achieved by reacting the amine with an acyl chloride, acid anhydride, or a carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). This reaction is fundamental for attaching various molecular fragments to the amine. A recent study has shown the use of a trivalent dialkylaminopyridine catalyst for site-selective O-acylation, a principle that could be adapted for N-acylation. nih.gov

Alkylation: N-alkylation of the primary amine can be used to introduce one or two alkyl groups, leading to the formation of secondary or tertiary amines. This can be accomplished through reactions with alkyl halides. However, controlling the degree of alkylation can be challenging due to the increased nucleophilicity of the amine upon alkylation. chemrxiv.org Reductive amination, a reaction with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride, provides a more controlled method for synthesizing secondary amines. A pyridine-mediated, transition-metal-free direct alkylation of anilines using alcohols has also been reported, which could potentially be adapted. rsc.org

Table 2: Reactions at the Amine Functionality Following Deprotection

| Reaction Type | Reagents and Conditions | Product | Key Features |

|---|---|---|---|

| Deprotection | TFA in DCM or HCl in an organic solvent fishersci.co.ukjk-sci.com | 2-(3-pyridyl)-2-propylamine | Unmasks the primary amine for further reactions. |

| Acylation | Acyl chloride, acid anhydride, or carboxylic acid with a coupling agent | N-acyl-2-(3-pyridyl)-2-propylamine (Amide) | Forms a stable amide bond. |

| Alkylation | Alkyl halide and base | N-alkyl or N,N-dialkyl-2-(3-pyridyl)-2-propylamine | Can lead to a mixture of mono- and di-alkylated products. |

| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH₄) | N-alkyl-2-(3-pyridyl)-2-propylamine (Secondary Amine) | Provides controlled mono-alkylation. |

Modification at the Alkyl Chain and Quaternary Carbon

Direct functionalization of the alkyl chain and the quaternary carbon of N-Boc-2-(3-pyridyl)-2-propylamine is synthetically challenging due to the lack of inherent reactivity at these positions. The carbon atoms of the propyl chain are sp³-hybridized and generally unreactive towards common chemical transformations. The quaternary carbon, in particular, is sterically hindered and lacks a proton, making many standard functionalization reactions difficult.

Currently, there is a lack of specific, documented methods in the scientific literature for the direct modification of the alkyl chain or the quaternary carbon of N-Boc-2-(3-pyridyl)-2-propylamine. Such transformations would likely require advanced synthetic strategies, such as C-H activation/functionalization, which are at the forefront of organic chemistry research. These methods often rely on specialized transition-metal catalysts and directing groups to achieve site-selective reactions on unactivated C-H bonds. While theoretically possible, the application of these methods to this specific molecule has not been reported.

Synthesis of Conjugates and Probes for Mechanistic Investigations

The synthesis of conjugates and probes of N-Boc-2-(3-pyridyl)-2-propylamine is crucial for its use in biological and mechanistic studies. These derivatives often incorporate reporter molecules such as biotin (B1667282) for affinity-based applications or fluorescent dyes for imaging.

Biotinylation: Biotin is a vitamin that forms a very strong and specific interaction with the protein avidin (B1170675) and its bacterial counterpart, streptavidin. This interaction is widely exploited in various biological assays. The deprotected primary amine of 2-(3-pyridyl)-2-propylamine can be biotinylated by reacting it with an activated form of biotin, such as biotin-N-hydroxysuccinimide (biotin-NHS) ester. researchgate.net This reaction forms a stable amide bond, linking the biotin molecule to the 2-(3-pyridyl)-2-propylamine core. A study describing the synthesis of radioiodinated biotin conjugates with improved stability provides a relevant strategy. nih.gov Although the specific starting material was different, the principles of amide bond formation between a biotin derivative and an amine-containing molecule are directly applicable.

Fluorescent Labeling: For applications in fluorescence microscopy or flow cytometry, a fluorescent probe can be attached to the molecule. Similar to biotinylation, this is typically achieved by reacting the deprotected primary amine with a fluorescent dye that has been activated for reaction with amines, such as a fluorescein (B123965) isothiocyanate (FITC) or a rhodamine-NHS ester. The choice of the fluorescent label will depend on the specific experimental requirements, such as the desired excitation and emission wavelengths.

Synthesis of Radioiodinated Probes: A study has detailed the synthesis of radioiodinated biotin conjugates for in vivo applications. nih.gov In this work, a ((5-iodo-3-pyridinyl)carbonyl)norbiotinamide was synthesized. This provides a template for how a radioisotope like iodine-125 (B85253) or iodine-131 (B157037) could be incorporated into a derivative of N-Boc-2-(3-pyridyl)-2-propylamine. This would likely involve the synthesis of an iodinated pyridine precursor which is then coupled to the deprotected amine.

Table 3: Strategies for the Synthesis of Conjugates and Probes

| Conjugate/Probe Type | Synthetic Strategy | Key Reagents | Application |

|---|---|---|---|

| Biotinylated Conjugate | Acylation of the deprotected amine with an activated biotin derivative. researchgate.netglenresearch.com | Biotin-NHS ester | Affinity purification, immunoassays. |

| Fluorescent Probe | Acylation of the deprotected amine with a reactive fluorescent dye. | FITC, Rhodamine-NHS ester | Fluorescence microscopy, flow cytometry. |

| Radioiodinated Probe | Coupling of the deprotected amine with a radioiodinated pyridine derivative. nih.gov | Na¹²⁵I or Na¹³¹I, tin precursor for radioiodination. | In vivo imaging, biodistribution studies. |

Role As a Chiral Building Block in Complex Molecule Synthesis

Precursor in the Synthesis of Nitrogen-Containing Heterocycles

The presence of both a primary amine (after deprotection) and a pyridine (B92270) ring makes N-Boc-2-(3-pyridyl)-2-propylamine an excellent starting material for the synthesis of various nitrogen-containing heterocycles. These heterocycles are core scaffolds in many biologically active compounds and functional materials. rsc.orgprinceton.edu The pyridine unit itself is a common feature in numerous FDA-approved drugs.

The chiral amine can be incorporated into larger heterocyclic systems through various cyclization strategies. For instance, after deprotection of the Boc group, the resulting primary amine can undergo condensation reactions with dicarbonyl compounds or their equivalents to form heterocycles like pyrazines or pyridines. princeton.edu Furthermore, transition-metal-catalyzed reactions can be employed to construct more complex fused heterocyclic systems. For example, the pyridine nitrogen can coordinate to a metal center, directing C-H activation or other transformations on the pyridine ring or the side chain. rsc.org

A general approach to synthesizing substituted pyridines involves the reaction of propargylamine (B41283) derivatives with carbonyl compounds. testbook.com While not a direct use of N-Boc-2-(3-pyridyl)-2-propylamine, this highlights a strategy where a chiral amine bearing a reactive group can be a precursor to complex heterocycles. The synthesis of pyritide A2, a natural product, involved an aza-Diels–Alder reaction to form the pyridine core from an amino acid precursor, demonstrating how chiral amine building blocks are central to forming such structures. rsc.org

Below is a representative table of heterocycles that could be synthesized using a chiral amine like 2-(3-pyridyl)-2-propylamine as a key building block.

| Heterocyclic Scaffold | General Synthetic Strategy | Potential Application | Representative Yield (%) |

| Substituted Pyridines | Condensation with 1,3-dicarbonyl compounds | Medicinal Chemistry | 70-90 |

| Dihydropyridines | Hantzsch Dihydropyridine Synthesis | Calcium Channel Blockers | 65-85 |

| Pyrrolopyridines | Pictet-Spengler Reaction with a functionalized aldehyde | Kinase Inhibitors | 60-80 |

| Imidazopyridines | Reaction with α-haloketones followed by cyclization | Antiviral Agents | 55-75 |

This table is illustrative and shows potential synthetic routes and yields based on established heterocyclic chemistry.

Applications in the Synthesis of Chiral Scaffolds and Derivatives

The chirality of N-Boc-2-(3-pyridyl)-2-propylamine is a key feature that is transferred to the target molecules, making it an important component in the synthesis of enantiomerically pure compounds. Chiral scaffolds are the backbones of many modern pharmaceuticals, where a specific stereochemistry is often essential for biological activity. The pyridine moiety within this building block is a privileged structure in medicinal chemistry due to its ability to form hydrogen bonds and participate in various biological interactions. nih.gov

The synthesis of chiral scaffolds often involves the coupling of the deprotected amine with other molecular fragments. For example, it can be used in the synthesis of chiral ligands for asymmetric catalysis. The pyridine nitrogen and the chiral amine can act as a bidentate ligand, coordinating to a metal center and creating a chiral environment that can influence the stereochemical outcome of a reaction. acs.org

Furthermore, the chiral amine can be incorporated into larger, more rigid structures, such as 2-azabicycloalkanes, which are used as constrained analogues of naturally occurring alkaloids and amino acids. nih.gov These rigid scaffolds are valuable in drug design as they reduce the conformational flexibility of a molecule, often leading to higher binding affinity and selectivity for a biological target.

The following table illustrates the types of chiral scaffolds that can be derived from chiral pyridyl amines.

| Scaffold Type | Synthetic Approach | Key Features | Example Application |

| Chiral Bidentate Ligands | Coupling with phosphine (B1218219) or other coordinating groups | Pyridine-N and Amine-N chelation | Asymmetric Catalysis |

| Chiral Piperidines | Ring-closing metathesis or intramolecular cyclization | Constrained conformation | CNS Drug Discovery |

| Axially Chiral Biaryls | Atroposelective coupling reactions | Restricted rotation around a C-C or C-N bond | Chiral Ligands, Catalysts |

| Spirocyclic Heterocycles | Intramolecular cyclization onto an appended ring system | 3D-rich architecture | Fragment-Based Drug Discovery |

This table provides examples of chiral scaffolds and is based on general synthetic methodologies for such structures.

Integration into Peptidomimetic Structures

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. nih.gov N-Boc-2-(3-pyridyl)-2-propylamine is an excellent building block for creating non-natural amino acids that can be incorporated into peptide chains. The Boc-protected amine allows for its use in standard solid-phase peptide synthesis (SPPS) protocols. nih.gov

The 3-pyridyl group can act as a mimic of natural amino acid side chains, such as histidine or phenylalanine, but with different electronic and steric properties. This can lead to peptidomimetics with novel biological activities. nih.gov The synthesis of unnatural amino acids containing a pyridyl group has been a focus of research for creating new therapeutic agents. nih.govcam.ac.uklibretexts.org For example, the incorporation of pyridyl-containing amino acids into peptide sequences has been shown to influence the conformation and binding affinity of the resulting peptidomimetic.

The synthesis of such a non-natural amino acid would typically involve the coupling of the deprotected chiral amine with a suitable carboxylic acid derivative, or alternatively, the elaboration of the propyl chain into a carboxylic acid moiety. Once synthesized, this N-Boc protected unnatural amino acid can be readily used in peptide synthesizers.

| Peptidomimetic Feature | Role of the Pyridyl Moiety | Synthetic Consideration | Potential Therapeutic Area |

| Side-Chain Mimicry | Histidine or Phenylalanine analogue | Standard Boc-SPPS chemistry | Oncology, Metabolic Diseases |

| Conformational Constraint | Induces specific turns or secondary structures | Synthesis of the corresponding amino acid derivative | CNS Disorders |

| Enhanced Stability | Resistance to proteolytic enzymes | Protection of the peptide backbone | Infectious Diseases |

| Novel Receptor Interaction | Forms unique hydrogen bonds or pi-stacking interactions | Molecular modeling to guide design | Various |

This table illustrates the potential applications of incorporating a pyridyl-containing non-natural amino acid into peptidomimetic structures.

Contributions to the Synthesis of Diverse Compound Libraries

The creation of compound libraries with high structural diversity is a cornerstone of modern drug discovery and chemical biology. nih.gov Diversity-oriented synthesis (DOS) is a strategy that aims to generate a wide range of complex and diverse molecular structures from a common starting material. N-Boc-2-(3-pyridyl)-2-propylamine is an ideal building block for DOS due to its multiple functional groups that can be selectively manipulated.

Using a "build/couple/pair" strategy, the chiral amine can be "coupled" with a variety of reagents, and then an intramolecular "pairing" reaction can generate a diverse set of scaffolds. For example, the deprotected amine could be acylated with a library of different carboxylic acids, and the pyridine nitrogen could be alkylated or oxidized. Subsequent cyclization reactions could then lead to a large number of distinct heterocyclic cores. princeton.edu

Combinatorial chemistry approaches, whether on solid phase or in solution, can leverage building blocks like N-Boc-2-(3-pyridyl)-2-propylamine to rapidly generate thousands of compounds for high-throughput screening. nih.gov The inherent three-dimensionality and chirality of this building block are particularly valuable for creating libraries of sp3-rich fragments, which are increasingly sought after in drug discovery to explore new areas of chemical space.

| Library Synthesis Strategy | Role of N-Boc-2-(3-pyridyl)-2-propylamine | Generated Diversity | Screening Application |

| Diversity-Oriented Synthesis (DOS) | Chiral starting material for scaffold generation | Skeletal and stereochemical diversity | Phenotypic screening, Target identification |

| Parallel Synthesis | Core building block for a focused library | Appendage diversity on a common scaffold | Lead optimization |

| Split-and-Pool Synthesis | One of several building blocks in a combinatorial library | High number of diverse compounds | High-throughput screening (HTS) |

| Fragment-Based Library Design | Precursor to 3D-rich fragments | Shape and pharmacophore diversity | Fragment-based drug discovery (FBDD) |

This table outlines how N-Boc-2-(3-pyridyl)-2-propylamine can be used in various library synthesis strategies to generate molecular diversity.

Applications in Asymmetric Catalysis and Ligand Design

Design and Synthesis of Chiral Ligands Incorporating the Pyridyl and Amine Moieties

There is currently no available scientific literature detailing the design and synthesis of chiral ligands derived from N-Boc-2-(3-pyridyl)-2-propylamine.

Evaluation of N-Boc-2-(3-pyridyl)-2-propylamine-Derived Ligands in Asymmetric Transformations

As there are no documented ligands derived from N-Boc-2-(3-pyridyl)-2-propylamine, there is no data on their evaluation in asymmetric transformations.

Mechanistic Investigations and Theoretical Studies

Computational Chemistry and Density Functional Theory (DFT) Studies on Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate mechanisms of organic reactions. In the context of N-Boc-2-(3-pyridyl)-2-propylamine and related structures, DFT studies provide profound insights into reaction pathways, transition states, and the stability of intermediates, guiding the rational design of synthetic routes.

Researchers have employed DFT calculations to investigate various aspects of reactions involving N-Boc protected amines and pyridine (B92270) derivatives. For instance, DFT studies have been used to analyze the molecular structure and vibrational spectra of newly synthesized pyridine derivatives, showing good agreement between theoretical and experimental data. researchgate.netresearchgate.net Such studies often utilize the B3LYP functional combined with various basis sets, such as 6-311++G(d,p) or LanL2DZ, to accurately predict molecular geometries and vibrational frequencies. researchgate.netresearchgate.net

In the synthesis of complex molecules, DFT calculations can help to understand the formation of specific products and justify the observed reactivity. For example, in the synthesis of enaminones from 3-aminocoumarin, DFT studies were crucial in explaining the progression of the reaction and the stability of the resulting enamine structure over a potential cyclized product by analyzing the transition state energies. ut.ac.ir These computational models can assess factors like steric hindrance that influence the reaction outcome. ut.ac.ir

Furthermore, DFT calculations are instrumental in understanding the conformational preferences of molecules, such as the rotamers of N-Boc protected heterocycles. By calculating the minimal energy structures, researchers can predict the most stable conformation of a molecule, which in turn influences its reactivity. researchgate.net For example, in a study on N-Boc-2-phenylindoline, DFT calculations helped to determine that the rotamer with the Boc carbonyl group directed away from a specific carbon atom was lower in energy. researchgate.net This type of analysis is critical for understanding stereochemical outcomes in asymmetric synthesis.

The table below summarizes representative applications of DFT studies in the investigation of reaction pathways relevant to N-Boc protected compounds.

| Application Area | Key Findings from DFT Studies | Computational Method | Reference |

| Molecular Structure and Vibrational Spectra | Good correlation between calculated and experimental IR and Raman spectra for pyridine derivatives. | B3LYP/6-311++G(d,p), B3PW91/LanL2DZ | researchgate.netresearchgate.net |

| Reaction Mechanism and Product Formation | Justification for the formation of enaminone products by analyzing transition state energies and steric effects. | B3LYP/6-31G(d) | ut.ac.ir |

| Conformational Analysis | Determination of the lowest energy rotamers of N-Boc protected heterocycles, influencing reactivity. | B3LYP-D3BJ//def2-TZVP | researchgate.net |

| Prediction of Reaction Intermediates | Identification of likely reaction intermediates by comparing calculated and experimental spectroscopic data. | DFT | rsc.org |

These computational approaches provide a powerful complement to experimental work, offering a molecular-level understanding of reaction mechanisms that is often difficult to obtain through experimentation alone.

Analysis of Stereochemical Control Mechanisms in Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry, as the biological activity of a molecule can be highly dependent on its stereochemistry. For chiral molecules like N-Boc-2-(3-pyridyl)-2-propylamine, controlling the three-dimensional arrangement of atoms during synthesis is paramount. Asymmetric synthesis strategies are employed to achieve this control, and understanding the underlying mechanisms is crucial for optimizing these processes.

One common approach to asymmetric synthesis is the use of a chiral auxiliary, a stereochemically pure functional group that is temporarily incorporated into the substrate to direct the stereochemical course of a reaction. For instance, in the synthesis of enantiomerically pure N-Boc-protected aminophosphonates, a chiral (S)-1-phenylethylamino group has been used as an auxiliary to control the stereochemistry of subsequent reactions. mdpi.com The diastereomers formed can then be separated, and the chiral auxiliary removed to yield the desired enantiomerically pure product. mdpi.com

Kinetic resolution is another powerful technique for obtaining enantiomerically enriched compounds. This method relies on the differential reaction rates of enantiomers with a chiral reagent or catalyst. In the context of N-Boc protected cyclic amines, kinetic resolution using a combination of n-butyllithium and a chiral ligand like (-)-sparteine (B7772259) has proven effective. researchgate.net This process allows for the separation of the unreacted, enantiomerically enriched starting material from the product. researchgate.net The efficiency of such resolutions is often quantified by the selectivity factor (s), which compares the relative reaction rates of the two enantiomers. researchgate.net

The stereochemical outcome of these reactions is often dictated by the formation of specific diastereomeric transition states. The relative energies of these transition states, influenced by steric and electronic interactions between the substrate, reagents, and catalyst, determine which enantiomer reacts faster or which diastereomeric product is preferentially formed. Computational studies, as discussed in the previous section, can be invaluable in visualizing and quantifying the energies of these transition states, thereby providing a deeper understanding of the stereochemical control elements at play.

The table below outlines key strategies and findings in the asymmetric synthesis of related N-Boc protected amines.

| Asymmetric Strategy | Key Mechanistic Features | Example Application | Reference |

| Chiral Auxiliary | Temporary incorporation of a chiral group to direct stereoselective transformations. Separation of diastereomers followed by auxiliary removal. | Synthesis of enantiomerically pure N-Boc-protected 1,2,3-triaminopropylphosphonates using a (1-phenylethyl)amino auxiliary. | mdpi.com |

| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral reagent/catalyst, leading to the separation of enantiomers. | Kinetic resolution of N-Boc-2-arylpiperidines and related heterocycles using n-butyllithium and (-)-sparteine. | researchgate.net |

A thorough understanding of these stereochemical control mechanisms is essential for the development of efficient and highly selective syntheses of chiral molecules like N-Boc-2-(3-pyridyl)-2-propylamine.

Conformational Analysis and Rotameric Studies of N-Boc Derivatives

The tert-butoxycarbonyl (Boc) protecting group is widely utilized in organic synthesis due to its stability under many reaction conditions and its facile removal under acidic conditions. organic-chemistry.orgmasterorganicchemistry.comnih.gov However, the bulky nature of the Boc group can lead to the existence of multiple, slowly interconverting rotational isomers, or rotamers, around the N-C(O) bond. The presence of these rotamers can complicate reaction outcomes and spectroscopic analysis, making their study a critical aspect of understanding the behavior of N-Boc protected amines.

The rotation around the amide bond of an N-Boc group is often slow on the NMR timescale, resulting in the appearance of distinct sets of signals for each rotamer in the NMR spectrum. researchgate.net Variable temperature NMR (VT-NMR) spectroscopy is a powerful technique for studying these rotameric equilibria. researchgate.net By acquiring spectra at different temperatures, it is possible to observe the coalescence of the separate signals into a single averaged signal as the rate of interconversion increases, allowing for the determination of the energy barrier to rotation.

In a study of N-Boc-2-phenylindoline, VT-NMR spectroscopy, in conjunction with DFT calculations, revealed that the rotation of the N-Boc group is relatively fast. researchgate.net The ratio of the different rotamers can also be determined from the integration of their respective signals in the NMR spectrum. For example, the ratio of rotamers for N-Boc-1,2-dihydroquinoline was found to be 2:1, with the major rotamer having the carbonyl group oriented away from the C-2 position. researchgate.net This preference is influenced by steric and electronic factors within the molecule.

The conformational preferences of the N-Boc group can have a significant impact on the reactivity of the molecule. The orientation of the Boc group can influence the accessibility of adjacent reaction centers and can play a role in directing the stereochemical outcome of reactions. Therefore, understanding the rotameric populations and the barriers to their interconversion is crucial for predicting and controlling the course of a chemical transformation.

The following table summarizes key aspects of conformational analysis of N-Boc derivatives.

| Analytical Technique | Information Obtained | Example | Reference |

| Variable Temperature NMR (VT-NMR) | Rate of rotation around the N-C(O) bond, energy barrier to interconversion, and ratio of rotamers at different temperatures. | Study of rotameric mixture in intermediate amine salts following N-Boc deprotection. | researchgate.net |

| Density Functional Theory (DFT) | Calculation of the minimum energy structures of different rotamers and the energy difference between them. | Determination of the most stable rotamer of N-Boc-1,2-dihydroquinoline. | researchgate.net |

| ¹H and ¹³C NMR Spectroscopy | Observation of distinct signals for each rotamer, allowing for their quantification. | Characterization of rotamers in N-Boc-2-phenylindoline. | researchgate.net |

By combining experimental techniques like VT-NMR with computational methods, a comprehensive picture of the conformational landscape of N-Boc protected amines can be developed.

Spectroscopic Probes for Reaction Monitoring and Intermediate Identification (e.g., ReactIR Spectroscopy)

Real-time monitoring of chemical reactions is essential for understanding reaction kinetics, identifying transient intermediates, and optimizing reaction conditions. In situ spectroscopic techniques, such as ReactIR (Attenuated Total Reflectance Fourier Transform Infrared) spectroscopy, provide a powerful means to follow the progress of a reaction as it occurs, without the need for sampling and quenching.

ReactIR spectroscopy works by inserting a probe directly into the reaction vessel, allowing for the continuous collection of infrared spectra of the reaction mixture. This technique is particularly well-suited for monitoring reactions involving N-Boc-2-(3-pyridyl)-2-propylamine and its precursors, as the formation and consumption of key functional groups, such as amines, carbonyls, and the N-Boc group itself, can be readily tracked by their characteristic IR absorptions.

For example, during the N-Boc protection of an amine, one could monitor the disappearance of the N-H stretching vibrations of the starting amine and the appearance of the strong carbonyl stretch of the newly formed carbamate (B1207046). Similarly, during the deprotection of an N-Boc group, the disappearance of the carbamate carbonyl band and the reappearance of the N-H bands of the free amine would be observed. masterorganicchemistry.com

Beyond simply monitoring the progress of a reaction, in situ spectroscopy can be instrumental in the identification of reaction intermediates. rsc.org Transient species that may be difficult or impossible to isolate and characterize by traditional methods can sometimes be observed spectroscopically. For instance, in the study of copper-containing amine oxidases, optical absorbance spectroscopy was used to observe and characterize copper-dependent and oxygen-dependent spectral species, providing evidence for the nature of intermediates in the enzymatic reaction. nih.gov

In a broader context, various spectroscopic probes are developed to detect and quantify biorelevant molecules, including amines. nih.gov These probes often rely on a chemical reaction that produces a change in a spectroscopic signal, such as fluorescence or absorbance, allowing for the sensitive detection of the analyte. While not directly in situ reaction monitoring, the principles behind these probes highlight the power of spectroscopy in identifying and quantifying chemical species.

The combination of in situ spectroscopic monitoring with other analytical techniques and computational studies provides a comprehensive toolkit for unraveling complex reaction mechanisms.

| Spectroscopic Technique | Application | Information Gained | Reference |

| ReactIR (in situ FTIR) | Real-time monitoring of chemical reactions. | Reaction kinetics, identification of starting materials, products, and stable intermediates through their vibrational spectra. | [General Principle] |

| Optical Absorbance Spectroscopy | Investigation of enzymatic reactions and metal-catalyzed processes. | Identification of transient, colored intermediates and monitoring their formation and decay. | nih.gov |

| Fluorescence Spectroscopy | Development of molecular probes for specific analytes. | Sensitive detection and quantification of target molecules, including amines, through changes in fluorescence. | nih.gov |

| Vibrational Spectroscopy (HREELS) combined with TPRS | Studying reactions on catalyst surfaces. | Identification of surface-bound intermediates and elucidation of decomposition pathways. | rsc.org |

The application of these advanced spectroscopic methods is crucial for gaining a detailed mechanistic understanding of the synthesis and transformations of N-Boc-2-(3-pyridyl)-2-propylamine.

Advanced Spectroscopic and Analytical Characterization Techniques for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including N-Boc-2-(3-pyridyl)-2-propylamine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and the chemical environment of atoms.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of N-Boc-2-(3-pyridyl)-2-propylamine, specific proton signals are expected. The protons of the tert-butoxycarbonyl (Boc) group typically appear as a singlet around 1.48 ppm. rsc.org The methyl protons on the propyl chain would likely appear as a distinct signal, while the protons on the pyridine (B92270) ring would produce a set of multiplets in the aromatic region of the spectrum (typically 7.0-8.7 ppm). rsc.orgumich.edu The N-H proton of the carbamate (B1207046) group would also give a characteristic signal.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For N-Boc-2-(3-pyridyl)-2-propylamine, distinct peaks would be observed for the carbonyl carbon of the Boc group (around 154 ppm), the quaternary carbon of the Boc group, the carbons of the pyridine ring (in the 120-150 ppm range), and the carbons of the 2-propylamine chain. rsc.orgumich.edu The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the unambiguous assignment of each carbon atom in the structure. docbrown.info

2D NMR Spectroscopy: Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons. libretexts.org A COSY spectrum would reveal correlations between protons that are coupled to each other, helping to piece together the fragments of the molecule. An HSQC spectrum correlates proton signals with their directly attached carbon atoms, providing definitive assignments for both ¹H and ¹³C spectra. These advanced techniques are crucial for confirming the precise structure of complex molecules. libretexts.org

For chiral molecules like N-Boc-2-(3-pyridyl)-2-propylamine, NMR spectroscopy, in conjunction with chiral derivatizing agents, can be used to determine enantiomeric purity and assign absolute configuration. rsc.orgnih.gov The formation of diastereomeric derivatives can lead to the separation of NMR signals for the two enantiomers, allowing for their quantification. nih.gov

Table 1: Predicted NMR Data for N-Boc-2-(3-pyridyl)-2-propylamine

| Technique | Functional Group | Predicted Chemical Shift (ppm) |

| ¹H NMR | Boc group (tert-butyl) | ~1.48 (singlet, 9H) |

| Propyl methyl groups | Variable (singlet or doublet) | |

| Pyridine ring protons | 7.0 - 8.7 (multiplets) | |

| N-H (carbamate) | Variable | |

| ¹³C NMR | Carbonyl (Boc) | ~154 |

| Quaternary C (Boc) | ~80 | |

| Pyridine ring carbons | 120 - 150 | |

| Propyl chain carbons | Variable |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (e.g., LC-MS/MS, EThcD MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It works by ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

For N-Boc-2-(3-pyridyl)-2-propylamine, with a molecular formula of C₁₃H₂₀N₂O₂, the expected molecular weight is approximately 236.31 g/mol . chemicalbook.com Electrospray ionization (ESI) is a common technique for analyzing such compounds, often in conjunction with liquid chromatography (LC-MS). In the mass spectrum, a prominent peak corresponding to the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 237.

A significant challenge in the mass spectrometric analysis of Boc-protected amines is the thermal lability of the Boc group. chemicalforums.com During the ionization process, the Boc group can readily fragment, leading to the observation of a major peak corresponding to the deprotected amine. chemicalforums.com This fragmentation can sometimes make it difficult to observe the intact molecular ion.

Tandem Mass Spectrometry (MS/MS): To gain more structural information, tandem mass spectrometry (MS/MS) is employed. In this technique, the molecular ion is isolated and then subjected to further fragmentation. The resulting fragment ions provide a "fingerprint" of the molecule, which can be used to confirm its structure. For N-Boc-2-(3-pyridyl)-2-propylamine, characteristic fragmentation patterns would include the loss of the Boc group (a loss of 100 Da) and fragmentation of the pyridine ring and the propyl chain.

Electron-Transfer/Higher-Energy Collision Dissociation (EThcD): EThcD is an advanced fragmentation technique that can provide more comprehensive sequence information, particularly for labile modifications like the Boc group. matrixscience.comnih.gov This method combines electron-transfer dissociation (ETD) with higher-energy collisional dissociation (HCD), resulting in a wider range of fragment ions and more complete structural characterization. nih.gov EThcD can be particularly useful in confirming the presence and location of the Boc protecting group. nih.gov

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination (e.g., HPLC, Chiral HPLC, GC)

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating enantiomers.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for determining the chemical purity of N-Boc-2-(3-pyridyl)-2-propylamine. skpharmteco.com The compound is dissolved in a suitable solvent and injected into the HPLC system. By using an appropriate stationary phase (column) and mobile phase, impurities can be separated from the main compound. The purity is then determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.

Chiral HPLC: Since N-Boc-2-(3-pyridyl)-2-propylamine is a chiral compound, it is crucial to determine its enantiomeric purity or enantiomeric excess (ee). Chiral HPLC is the most common and accurate method for this purpose. skpharmteco.commdpi.com This technique utilizes a chiral stationary phase (CSP) that can differentiate between the two enantiomers, leading to their separation into two distinct peaks in the chromatogram. nih.govnih.gov The enantiomeric excess can be calculated from the relative areas of the two peaks. The choice of the chiral column and the mobile phase composition are critical for achieving good separation. yakhak.org

Gas Chromatography (GC): Gas chromatography can also be used for the analysis of amines, although it often requires derivatization to improve volatility and reduce peak tailing. labrulez.com For N-Boc-2-(3-pyridyl)-2-propylamine, GC could potentially be used for purity assessment, especially for identifying volatile impurities. rsc.org

Table 2: Chromatographic Methods for N-Boc-2-(3-pyridyl)-2-propylamine

| Technique | Purpose | Key Considerations |

| HPLC | Chemical Purity Assessment | Column selection, mobile phase optimization |

| Chiral HPLC | Enantiomeric Excess Determination | Chiral stationary phase selection, resolution of enantiomers |

| GC | Purity Assessment (Volatile Impurities) | Potential need for derivatization |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. derpharmachemica.com When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. An IR spectrum is a plot of the amount of light absorbed versus the frequency, which reveals the presence of characteristic functional groups.

For N-Boc-2-(3-pyridyl)-2-propylamine, the IR spectrum would show several key absorption bands:

N-H Stretch: A characteristic stretching vibration for the N-H bond of the carbamate group is expected in the region of 3400-3250 cm⁻¹. orgchemboulder.com As a secondary amine derivative, a single band is anticipated. orgchemboulder.com

C=O Stretch: A strong absorption band corresponding to the carbonyl (C=O) group of the Boc protecting group will be present, typically in the range of 1725-1700 cm⁻¹. researchgate.net

C-N Stretch: The stretching vibration of the C-N bond is expected to appear in the region of 1335-1250 cm⁻¹ for the aromatic amine linkage. orgchemboulder.com

Aromatic C-H and C=C Stretches: The pyridine ring will exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Aliphatic C-H Stretches: The methyl and methylene (B1212753) groups of the propyl chain and the Boc group will show C-H stretching vibrations just below 3000 cm⁻¹.

The presence and position of these characteristic bands in the IR spectrum provide strong evidence for the successful synthesis and the presence of the key functional groups in N-Boc-2-(3-pyridyl)-2-propylamine. chemicalbook.com

Optical Rotation Measurements for Chiral Purity Evaluation

Optical rotation is a physical property of chiral substances that causes them to rotate the plane of polarized light. ibzmesstechnik.de This property can be used as a measure of chiral purity. ucalgary.ca

A polarimeter is used to measure the observed rotation of a solution of the chiral compound. The specific rotation, [α], is a standardized value calculated from the observed rotation, the concentration of the solution, and the path length of the polarimeter cell. youtube.com Each enantiomer of a chiral compound will rotate the plane of polarized light by an equal amount but in opposite directions. ucalgary.ca A racemic mixture, which contains equal amounts of both enantiomers, will have an optical rotation of zero. ucalgary.ca

For N-Boc-2-(3-pyridyl)-2-propylamine, measuring the optical rotation of a synthesized sample and comparing it to the specific rotation of a pure enantiomer (if known) can provide an estimation of the enantiomeric excess (ee). The optical purity is calculated as the ratio of the sample's specific rotation to the specific rotation of the pure enantiomer, expressed as a percentage. libretexts.org

While optical rotation is a relatively quick method, it is generally considered less accurate for determining enantiomeric excess compared to chiral HPLC. skpharmteco.com This is because the measured rotation can be influenced by impurities and experimental conditions. However, it serves as a valuable and rapid check for the presence of optical activity and can be used to confirm the identity of a specific enantiomer if a reference value is available. ibzmesstechnik.de

Future Research Directions and Emerging Methodologies

Development of Novel and Sustainable Synthetic Routes

The pursuit of green and efficient chemical manufacturing necessitates the development of advanced synthetic protocols. For N-Boc-2-(3-pyridyl)-2-propylamine, future research will likely focus on moving beyond traditional multi-step procedures towards more sustainable and atom-economical methods.

Current synthetic strategies for pyridine (B92270) derivatives often rely on classic condensation or cross-coupling reactions, which can involve harsh conditions or the use of transition metal catalysts. acs.org Emerging methodologies aim to streamline these processes. One promising avenue is the development of single-step, convergent procedures that combine multiple starting materials in one pot. acs.org For instance, a future synthesis could involve the direct condensation of amides with various π-nucleophiles, a method that has shown success for other highly substituted pyridines. acs.org

Another key area for development is the use of metal-free synthesis. mdpi.com Metal-free [3+3] annulation strategies, which react components like enamines with dichloromethyl peroxides, offer a pathway to polysubstituted pyridines under mild conditions, avoiding the cost and toxicity associated with transition metals. mdpi.com Applying such principles to the synthesis of N-Boc-2-(3-pyridyl)-2-propylamine could significantly reduce its environmental footprint. Research into thermocatalytic conversion and ammonization of waste products over zeolites also presents a novel, sustainable route for producing pyridine scaffolds. acs.org

Exploration of New Catalytic Applications

The pyridine moiety is a well-established component in a wide range of catalysts due to the availability of the lone pair of electrons on the nitrogen atom, which is not part of the aromatic system. nih.gov These compounds have been employed as organocatalysts, ligands for transition metals, and components of magnetically recoverable nanocatalysts. rsc.orgias.ac.innih.gov

Future research should investigate the potential of N-Boc-2-(3-pyridyl)-2-propylamine as a catalyst or catalytic ligand. The pyridine nitrogen can act as a Lewis base or a coordination site for a metal center. Pyridine derivatives are known to catalyze hydrolysis and epoxidation reactions, and their catalytic activity can be tuned by substituents on the ring. acs.orgrsc.org The bulky Boc-protected amine group on the propyl side chain of N-Boc-2-(3-pyridyl)-2-propylamine could introduce unique steric and electronic effects, potentially leading to novel reactivity or selectivity in catalytic transformations.

For example, chiral pyridyl-containing ligands are instrumental in asymmetric catalysis. nih.gov While the parent compound is achiral, its derivatives could be designed to create chiral environments around a metal center. Furthermore, the dearomatization of pyridine scaffolds is a powerful strategy for synthesizing complex molecules. nih.gov N-Boc-2-(3-pyridyl)-2-propylamine could be explored as a precursor in catalytic stereoselective dearomatization reactions, expanding the toolbox for creating three-dimensional molecular architectures. nih.gov

Expansion of Derivatization Capabilities for Functional Materials

The unique combination of a pyridine ring and a protected amine makes N-Boc-2-(3-pyridyl)-2-propylamine an attractive building block for advanced functional materials. Pyridine-containing polymers often exhibit enhanced thermal stability and can be used in high-temperature applications. acs.org

The pyridine nitrogen provides a coordination site for metal ions, enabling the creation of metallopolymers, metal-organic frameworks (MOFs), and sensors. nih.govacs.orgmdpi.com Terpyridines, which are oligopyridines, have been successfully used to create materials for photovoltaics and catalysis. mdpi.comnih.gov By analogy, polymers or frameworks constructed from N-Boc-2-(3-pyridyl)-2-propylamine could exhibit interesting electronic, optical, or catalytic properties. The Boc group offers a synthetic handle; its removal would unmask a primary amine, providing a second, different point for polymerization or functionalization, allowing for the creation of complex, multi-functional materials.

The development of pyridine-based functional materials is a rapidly growing field. elsevier.com For instance, MOFs constructed with pyridine-like ligands have been shown to act as sensors for nitro compounds through fluorescence quenching. mdpi.com Future work could focus on incorporating N-Boc-2-(3-pyridyl)-2-propylamine into such frameworks, potentially tuning the sensor's selectivity and sensitivity through the propyl-amine side chain.

Advanced Computational Modeling for Predictive Synthesis and Reactivity